molecular formula C20H21N3O3S B2904387 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide CAS No. 1396765-85-7

4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2904387
CAS No.: 1396765-85-7
M. Wt: 383.47
InChI Key: RSOURZUNFWVZBG-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]imidazole ring with a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-11-17(8-9-19(14)26-2)27(24,25)22-16-6-3-5-15(12-16)18-13-21-20-7-4-10-23(18)20/h3,5-6,8-9,11-13,22H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOURZUNFWVZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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